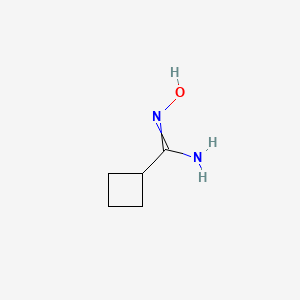
N'-hydroxy-3-(trifluoromethyl)benzamidine
Vue d'ensemble
Description
“N’-hydroxy-3-(trifluoromethyl)benzamidine”, also known as 4-(Trifluoromethyl)benzamidoxime, is a chemical compound that may be used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent .
Synthesis Analysis
The synthesis of “N’-hydroxy-3-(trifluoromethyl)benzamidine” involves the use of 3-cyanobenzotrifluoride and anhydrous THF . A series of C (3)-trifluoromethylated compounds derived from N-substituted isatins were synthesized . The biological activity of all 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives have been evaluated for in vitro cytotoxic activity and antibacterial activity .Molecular Structure Analysis
The molecular formula of “N’-hydroxy-3-(trifluoromethyl)benzamidine” is C8H7F3N2O . The structure includes a benzene ring with a trifluoromethyl group (-CF3) and an amidoxime group (-C(=NOH)NH2) attached .Applications De Recherche Scientifique
N-silylated Benzamidines in Chemistry : N-silylated benzamidines and their anions are significant in main group and coordination chemistry. They serve as precursors for the preparation of various inorganic heterocycles and react with transition metal halides to form chelate complexes. These compounds also show potential in forming complexes with lanthanide and actinide elements (Edelmann, 1994).
Synthesis of 3-Substituted-6-Trifluoromethyl-4(3H)-Pyrimidinones : The direct reaction of N-monosubstituted benzamidines with 4,4,4-trifluoroacetoacetate esters has been explored for synthesizing herbicidal 3-substituted-6-trifluoromethyl-4(3H)-pyrimidinones. This indicates the agricultural application of such compounds (Tice & Bryman, 2001).
Antibacterial Activity of N-(3-Hydroxy-2-pyridyl) Benzamides : N-(3-Hydroxy-2-pyridyl)benzamides, synthesized under weak basic conditions, have shown antibacterial activity against various bacteria, indicating potential in pharmaceutical applications (Mobinikhaledi et al., 2006).
N,N'-Dihydroxyamidines as Prodrugs : N,N'-dihydroxybenzamidine represents a new prodrug principle to enhance oral bioavailability of drugs containing amidine functions. The activation of such prodrugs was demonstrated in vitro by various enzyme fractions, highlighting their pharmaceutical significance (Reeh et al., 2007).
Genotoxic Activities of Benzamidoxime : Studies on benzamidine and benzamidoxime have shown genotoxic potentials, with benzamidoxime inducing DNA single-strand breaks and DNA amplification in mammalian cells. This research is important for understanding the toxicological implications of these compounds (Clement et al., 1988).
Metabolism in Human Hepatocytes : Research on the metabolism of benzamidoxime in human hepatocytes has indicated the formation of non-mutagenic compounds like benzamidine and benzamidoxime-O-glucuronide. This study is relevant for understanding the metabolic pathways of these compounds in humans (Fröhlich et al., 2005).
Propriétés
IUPAC Name |
N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBSARAGZEWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40067-80-9 | |
| Record name | 3-(Trifluoromethyl)benzamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B7721498.png)





